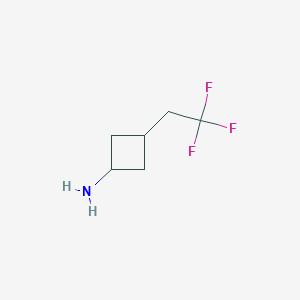

3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10F3N |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

3-(2,2,2-trifluoroethyl)cyclobutan-1-amine |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)3-4-1-5(10)2-4/h4-5H,1-3,10H2 |

InChI Key |

GKBXEDOEDFGSOH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1N)CC(F)(F)F |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of 3 2,2,2 Trifluoroethyl Cyclobutan 1 Amine and Its Derivatives

Reactivity Profiles of the Cyclobutane (B1203170) Ring

The cyclobutane ring, characterized by significant ring strain (approximately 26 kcal/mol), is susceptible to reactions that relieve this strain. However, unlike the more reactive cyclopropane (B1198618) ring, substituted cyclobutanes are often kinetically stable and require activation to undergo ring-opening. chemistryviews.org The presence of both an amino and a trifluoroethyl group on the ring introduces electronic asymmetry, which can direct the regioselectivity of ring-opening and functionalization reactions.

The cleavage of the C-C bonds in the cyclobutane ring of 3-(2,2,2-trifluoroethyl)cyclobutan-1-amine and its derivatives can be initiated through various mechanisms.

Nucleophile-Induced Ring-Opening : Donor-acceptor (D-A) cyclobutanes, which possess both an electron-donating and an electron-accepting group, are particularly susceptible to nucleophilic ring-opening. chemistryviews.orguwo.caacs.org In the case of derivatives of this compound, if the amine is derivatized to an electron-donating group and the trifluoroethyl-bearing side of the ring is considered electron-deficient, nucleophilic attack can be facilitated. Lewis acids can be used to activate the ring, promoting reactions with a range of nucleophiles including electron-rich arenes, thiols, and selenols to yield linear, open-chain products. chemistryviews.orgrsc.org The regioselectivity of the attack would be influenced by the electronic nature and steric hindrance of the substituents.

Radical-Mediated Ring-Opening : The high strain energy of the cyclobutane ring makes it a suitable substrate for strain-release, radical-mediated C-C bond cleavage. rsc.orgresearchgate.net Photoredox catalysis can be employed to generate alkyl radicals that add to the cyclobutane ring, initiating a ring-opening cascade. nih.govrsc.org For instance, the reaction of substituted cyclobutanes with radical precursors under visible light can lead to the formation of functionalized open-chain compounds. rsc.orgnih.gov The position of the substituents on the cyclobutane ring plays a critical role in determining the site of radical attack and the subsequent fragmentation pathway.

Electrophilic and Cation-Radical Ring-Opening : Electrophilic activation, often with Brønsted or Lewis acids, can promote the opening of the cyclobutane ring, particularly when the substituents can stabilize a resulting carbocationic intermediate. rsc.org Furthermore, one-electron oxidation of cyclobutanes bearing electron-rich substituents (like a derivatized amine) can form a cation radical, which readily undergoes ring-opening. For example, the oxidation of a 1,2-di(carbazol-9-yl)cyclobutane leads to a cation radical that rapidly cleaves to form a 1,4-dicarbonyl compound, demonstrating the feasibility of this pathway. rsc.org

Beyond ring-opening, the cyclobutane core can be modified through reactions that preserve the four-membered ring. C–H functionalization has emerged as a powerful tool for the direct installation of new substituents onto the cyclobutane scaffold. nih.govnih.govacs.org

Rhodium(II) catalysts, for example, can mediate intermolecular C–H insertion reactions of carbenes into the cyclobutane ring. nih.gov The regioselectivity of this functionalization (i.e., which C-H bond reacts) can often be controlled by the choice of catalyst and the steric and electronic properties of the directing group on the ring. nih.govacs.org In this compound, the amino group could serve as a directing group, potentially guiding the functionalization to specific positions on the ring. Palladium-catalyzed C(sp³)–H arylation has also been successfully applied to cyclobutane systems, often guided by a directing group to ensure high selectivity. nih.govchemrxiv.org Such strategies could enable the synthesis of complex, multi-substituted cyclobutane derivatives from the parent amine. baranlab.orgnih.gov

Reactivity of the Amino Group

The primary amine in this compound is a key center of reactivity, serving as a nucleophile and a base. Its reactions are fundamental to creating a wide array of derivatives.

The primary amine readily undergoes standard derivatization reactions, allowing for its conversion into other functional groups.

Acylation : The amine can be acylated to form amides. This is typically achieved using acylating agents like acid chlorides, anhydrides, or activated carboxylic acids. Chemoselective acylation of primary amines, even in the presence of other functional groups, can be accomplished under specific conditions, for example, using potassium acyltrifluoroborates in acidic aqueous media. nih.govsigmaaldrich.comresearchgate.net

Alkylation : N-alkylation introduces alkyl groups onto the nitrogen atom. Direct alkylation with alkyl halides can be challenging as it often leads to over-alkylation, producing secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com However, selective mono-alkylation can be achieved using specific strategies, such as a competitive deprotonation/protonation approach. rsc.org A more controlled and widely used method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction to the corresponding secondary or tertiary amine.

| Reaction Type | Reagent Class | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acid Chlorides (RCOCl), Anhydrides ((RCO)₂O) | Secondary Amide | Base (e.g., pyridine, triethylamine), aprotic solvent |

| Sulfonylation | Sulfonyl Chlorides (RSO₂Cl) | Sulfonamide | Base (e.g., pyridine) |

| Alkylation (Direct) | Alkyl Halides (R-X) | Secondary/Tertiary Amines, Quaternary Ammonium Salt | Often leads to mixtures; selectivity can be an issue. masterorganicchemistry.com |

| Reductive Amination | Aldehydes (RCHO), Ketones (R₂CO) + Reducing Agent | Secondary or Tertiary Amine | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) |

Amines can function as catalysts in several ways. As a base, the amine can deprotonate substrates to initiate reactions. As a nucleophile, it can participate in covalent organocatalysis, for instance, through the formation of enamine or iminium ion intermediates. wikipedia.org Bifunctional organocatalysts often combine a tertiary amine with a hydrogen-bond donor moiety to activate both the nucleophile and electrophile in a reaction. mdpi.com

While the primary amine of this compound could be converted to a tertiary amine for use in such catalytic systems, its inherent basicity is significantly reduced by the adjacent trifluoroethyl group (see Section 3.3). This diminished basicity would likely reduce its efficacy as a Brønsted base or as a nucleophile in enamine-based organocatalysis compared to non-fluorinated analogues. acs.org

Alternatively, the amine can serve as a ligand for transition metal catalysts. The nitrogen lone pair can coordinate to a metal center, influencing the catalyst's electronic properties, steric environment, and ultimately its reactivity and selectivity. The development of fluorinated ligands is an active area of research, as the electronic properties imparted by fluorine can be beneficial in catalysis. liv.ac.uk However, the reduced electron density on the nitrogen due to the trifluoroethyl group may weaken its coordination to certain metal centers. nih.govacs.org

Influence of the 2,2,2-Trifluoroethyl Moiety on Reactivity

The 2,2,2-trifluoroethyl group exerts a profound influence on the reactivity of the entire molecule through its strong electron-withdrawing inductive effect (-I effect). acs.orgresearchgate.net

This effect has two primary consequences:

Reduced Basicity and Nucleophilicity of the Amine : The CF₃ group pulls electron density away from the nitrogen atom, making the lone pair less available to accept a proton or attack an electrophile. This significantly lowers the basicity of the amine. For example, the pKa of ethylamine (B1201723) is over 10, while that of 2,2,2-trifluoroethylamine (B1214592) is approximately 5.7. acs.orgnih.gov This decreased nucleophilicity can slow down reactions involving the amine, such as alkylation or acylation, and may necessitate more forcing conditions or highly reactive reagents. nih.gov In palladium-catalyzed C-N coupling reactions, the electron-withdrawing nature of fluoroalkyl groups can make the final reductive elimination step to form the C-N bond the rate-limiting step of the catalytic cycle. nih.govacs.org

Polarization of the Cyclobutane Ring : The electron-withdrawing effect extends to the cyclobutane ring, polarizing the C-C and C-H bonds. This can influence the regioselectivity of ring-opening reactions by making the carbon atom to which the trifluoroethyl group is attached more electrophilic. It would also destabilize any carbocation that might form at an adjacent carbon atom, potentially disfavoring certain electrophilic ring-opening pathways.

| Amine | Approximate pKa | Reference |

|---|---|---|

| Ethylamine | >10 | acs.org |

| 2,2,2-Trifluoroethylamine | 5.7 | acs.orgnih.gov |

| This compound | Expected to be significantly lower than non-fluorinated cyclobutylamine (B51885) due to the -I effect of the CF₃CH₂ group. | Inference based on acs.org |

Electronic Effects on Reaction Centers (e.g., inductive effects, electrophilicity modulation)

The dominant electronic feature of the this compound molecule is the powerful inductive electron-withdrawing effect (-I effect) of the trifluoromethyl (CF₃) group. nih.govmdpi.com This effect is transmitted through the ethyl chain to the cyclobutane ring and the distal amine group, significantly modulating the electronic properties and reactivity of the entire molecule.

The primary consequences of this strong inductive effect are:

Modulation of Amine Basicity and Nucleophilicity : The electron density on the nitrogen atom of the primary amine is reduced by the -I effect of the trifluoroethyl group. This decrease in electron density lowers the amine's basicity (pKa) compared to non-fluorinated analogues like 3-ethylcyclobutan-1-amine (B12275087). Consequently, its nucleophilicity is also diminished, which affects the rates of reactions where the amine attacks an electrophilic center.

Electrophilicity of Ring Carbons : The electron-withdrawing nature of the trifluoroethyl substituent increases the partial positive charge (δ+) on the carbon atoms of the cyclobutane ring, particularly the C3 carbon to which it is attached. This enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack in potential ring-opening reactions, although such reactions require harsh conditions due to the stability of the C-C bonds. researchgate.net

Acidity of C-H Bonds : The C-H bonds on the carbon adjacent to the trifluoroethyl group (C2') are acidified, though they are not typically involved in reactions under standard conditions.

These electronic modulations are critical in dictating the compound's behavior in various chemical transformations. For instance, in acylation or alkylation reactions at the amine, the reduced nucleophilicity necessitates more forcing conditions or highly reactive electrophiles compared to simpler alkylamines. nih.gov

| Position | Atom | Dominant Electronic Effect | Predicted Impact on Reactivity |

| 1 | Nitrogen (Amine) | Inductive Effect (-I) from CF₃CH₂ group | Decreased basicity and nucleophilicity |

| 3 | Carbon (Ring) | Inductive Effect (-I) from CF₃CH₂ group | Increased electrophilicity (δ+) |

| 1' | Carbon (Ethyl) | Inductive Effect (-I) from CF₃ group | Increased electrophilicity (δ+) |

| 2' | Carbon (Ethyl) | Strong Inductive Effect (-I) from 3 Fluorine atoms | Highly electrophilic (δ+) |

Steric Considerations in Reaction Pathways

Steric hindrance plays a crucial role in the reaction chemistry of this compound, arising from the spatial arrangement of its constituent groups. wikipedia.org The puckered, non-planar conformation of the cyclobutane ring and the relatively bulky 2,2,2-trifluoroethyl group create a distinct three-dimensional topology that influences the accessibility of its reactive centers. nih.gov

Key steric factors include:

Cyclobutane Ring Conformation : The cyclobutane ring is not flat and exists in a puckered conformation. The substituents can occupy pseudo-axial or pseudo-equatorial positions. The trifluoroethyl group, being sterically demanding, will preferentially occupy an equatorial position to minimize steric strain. This conformation influences the trajectory of incoming reagents.

Bulk of the Trifluoroethyl Group : The trifluoroethyl group presents a significant steric barrier on one side of the molecule. mdpi.com This steric bulk can hinder the approach of nucleophiles or electrophiles to the C3 and adjacent C2/C4 positions of the ring. For reactions involving the amine group, the trifluoroethyl substituent can influence the approach of large reagents, potentially favoring attack from the less hindered face of the molecule.

Control of Stereochemistry : In reactions that create new stereocenters, the steric hindrance exerted by the existing trifluoroethyl group can be exploited to achieve stereocontrol. Reagents will preferentially attack from the face of the cyclobutane ring opposite to the bulky substituent, often leading to the formation of a trans diastereomer as the major product. wikipedia.org

Mechanistic Studies of Key Transformations

While specific mechanistic studies exclusively focused on this compound are not extensively documented, plausible mechanisms for its key transformations can be inferred from studies of related fluorinated compounds, cyclobutane derivatives, and primary amines.

Elucidation of Reaction Pathways and Identification of Intermediates (e.g., carbocations, radical species, transition states)

The reactions of this compound can be broadly categorized into transformations involving the amine group and those involving the cyclobutane framework.

Reactions at the Amine Group : Standard transformations like N-alkylation, N-acylation, and sulfonylation are expected to proceed through well-established pathways. For example, N-acylation with an acyl chloride likely follows a nucleophilic addition-elimination mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a chloride ion, followed by deprotonation, yields the final amide. The transition state for the initial nucleophilic attack would be of higher energy compared to non-fluorinated analogues due to the reduced nucleophilicity of the amine.

Reactions Involving the Cyclobutane Ring : Ring-opening reactions of the cyclobutane moiety are possible under conditions of high strain release, such as thermolysis, photolysis, or transition-metal catalysis. researchgate.net Mechanistic pathways could involve radical or ionic intermediates. For instance, certain transition-metal-catalyzed processes might proceed via oxidative addition into a C-C bond of the cyclobutane ring, forming a metallacyclopentane intermediate. Reductive elimination from this intermediate would then yield the ring-opened product. The presence of the trifluoroethyl group could influence the regioselectivity of such C-C bond cleavage. researchgate.net

Radical Reactions : The introduction of trifluoromethyl groups can be achieved through radical pathways. researchgate.net While not a reaction of the title compound, its synthesis may involve radical intermediates. Similarly, reactions initiated at the this compound molecule under radical conditions could lead to the formation of radical species, potentially at the carbon bearing the amine or elsewhere on the ring, depending on the reaction conditions.

Kinetic Investigations of Reaction Rates and Orders

Direct kinetic data for reactions of this compound is limited. However, predictions regarding reaction rates can be made based on its structural and electronic properties.

Rate of Nucleophilic Reactions : For reactions where the amine acts as a nucleophile (e.g., Sₙ2 reactions), the rate is expected to be significantly lower than that of non-fluorinated cyclobutanamines or simple alkylamines like butylamine. This is a direct consequence of the electron-withdrawing trifluoroethyl group, which reduces the nucleophilicity of the nitrogen atom. nih.gov The reaction would likely follow second-order kinetics (first order in amine and first order in electrophile), but with a smaller rate constant (k).

Impact of Steric Hindrance : The steric bulk of the trifluoroethyl group and the cyclobutane ring itself will also contribute to a reduction in reaction rates, particularly for bimolecular reactions. nih.gov The activation energy (Ea) for the reaction would be higher because more energy is required to overcome the steric repulsion in the transition state.

The following table provides a hypothetical comparison of relative reaction rates for a standard Sₙ2 reaction with methyl iodide.

| Amine | Key Features | Predicted Relative Rate (k_rel) | Rationale |

| n-Butylamine | No steric hindrance, no strong -I effect | 100 | Baseline |

| Cyclobutylamine | Moderate steric hindrance | ~50-70 | Steric hindrance from the ring |

| 3-Ethylcyclobutylamine | Increased steric hindrance | ~30-50 | Additional steric bulk from ethyl group |

| This compound | Increased steric hindrance, strong -I effect | ~1-10 | Strong deactivation by -I effect and steric hindrance |

Regioselectivity and Stereoselectivity Mechanisms

The mechanisms governing selectivity in reactions of this compound are a product of the interplay between the electronic directives of the trifluoroethyl group and the steric constraints of the molecular framework.

Regioselectivity : In potential ring-opening or functionalization reactions on the cyclobutane ring, the trifluoroethyl group strongly influences where the reaction occurs.

Electrophilic Attack : In a hypothetical electrophilic attack on the ring (a difficult reaction), the electrophile would likely add to the C1 position, as the resulting carbocationic intermediate would be least destabilized by the distant electron-withdrawing group.

Nucleophilic Attack/Ring Opening : In a transition-metal-mediated C-C bond cleavage, the bond between C2-C3 or C3-C4 might be preferentially cleaved due to electronic activation by the substituent at C3. researchgate.net The exact regioselectivity would depend heavily on the catalyst and reaction conditions.

Stereoselectivity : The compound exists as cis and trans isomers. The reactivity and stereochemical outcome of reactions will depend on the starting isomer. For a given isomer, the trifluoroethyl group acts as a powerful stereodirecting group.

Diastereoselectivity : In reactions involving the functionalization of the amine or the ring, reagents will preferentially approach from the face opposite to the bulky trifluoroethyl group to minimize steric clash in the transition state. nih.gov For example, the reduction of a ketone derived from this amine would likely yield an alcohol with a trans relationship to the trifluoroethyl group. This principle is fundamental in asymmetric synthesis where existing stereocenters are used to control the formation of new ones. researchgate.net

Computational and Theoretical Chemistry Studies on 3 2,2,2 Trifluoroethyl Cyclobutan 1 Amine

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical properties.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. Calculations for 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine would typically involve determining the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, indicating regions of nucleophilicity. In this molecule, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, due to the presence of its lone pair of electrons.

The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, highlighting regions of electrophilicity. The LUMO is likely to be distributed around the trifluoroethyl group, influenced by the high electronegativity of the fluorine atoms, which withdraws electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's chemical reactivity and stability. A larger gap suggests higher stability and lower reactivity. The presence of the electron-withdrawing trifluoroethyl group would be expected to lower the energy of the LUMO, potentially resulting in a moderate HOMO-LUMO gap.

Table 1: Illustrative Molecular Orbital Properties

| Property | Expected Value/Characteristic | Influencing Group(s) |

| HOMO Energy | Relatively High | Amine Group (-NH₂) |

| LUMO Energy | Relatively Low | Trifluoroethyl Group (-CH₂CF₃) |

| HOMO-LUMO Gap | Moderate | Combination of -NH₂ and -CH₂CF₃ |

| Site of Nucleophilicity | Nitrogen Atom | Amine Group |

| Site of Electrophilicity | Trifluoroethyl Group | Trifluoromethyl Moiety |

Note: The values in this table are illustrative and based on general principles of electronic structure theory for similar functional groups.

The distribution of electron density in a molecule determines its polarity and how it interacts with other molecules. The highly electronegative fluorine atoms in the trifluoroethyl group exert a strong electron-withdrawing inductive effect. This leads to a significant polarization of the C-F bonds, with the fluorine atoms bearing a partial negative charge (δ-) and the adjacent carbon atoms bearing a partial positive charge (δ+).

This inductive effect propagates through the carbon skeleton, influencing the cyclobutane (B1203170) ring and the amine group. The nitrogen atom of the amine group is also highly electronegative and will have a partial negative charge. A detailed charge distribution analysis, often visualized through electrostatic potential maps, would reveal the precise electron-rich and electron-poor regions of the molecule.

The bond polarity can be quantified by calculating the dipole moment. Due to the asymmetrical arrangement of the polar amine and trifluoroethyl groups, this compound is expected to possess a significant net dipole moment.

Conformational Analysis of the Cyclobutane Ring and Substituents

The flexibility of the cyclobutane ring and the rotation of its substituents are key to understanding the molecule's three-dimensional shape and energy landscape.

Unlike the flat representation often seen in 2D drawings, the cyclobutane ring is not planar. ic.ac.uknih.gov A planar conformation would lead to significant torsional strain from eclipsing hydrogen atoms. ic.ac.uk To alleviate this strain, the cyclobutane ring adopts a "puckered" or folded conformation. ic.ac.uknih.gov This puckering results in a non-planar structure where the substituents can occupy either axial or equatorial-like positions, which are in constant flux. The energy difference between planar and puckered conformations in many cyclobutanes is generally small. ic.ac.uk

For a 1,3-disubstituted cyclobutane like this compound, two diastereomers are possible: cis and trans. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. Computational analysis would be crucial to determine the most stable conformation for each isomer. Generally, steric hindrance is minimized when bulky substituents occupy equatorial-like positions to avoid unfavorable 1,3-diaxial interactions.

The trifluoroethyl group is not static; it can rotate around the single bond connecting it to the cyclobutane ring. However, this rotation is not entirely free. There are energy barriers to rotation due to steric interactions between the bulky trifluoromethyl group and the atoms of the cyclobutane ring.

Computational methods can be used to calculate the potential energy surface for this rotation. This would identify the most stable rotational conformers (rotamers) and the energy required to interconvert between them. The lowest energy conformation would likely be one where the trifluoromethyl group is staggered relative to the adjacent C-H bonds on the cyclobutane ring, minimizing steric clash.

Steric Hindrance: Repulsive interactions between the bulky trifluoroethyl group and the amine group, as well as with the cyclobutane ring hydrogens, will play a major role in dictating the preferred conformation.

Dipole-Dipole Interactions: The polar C-F and N-H bonds will create local dipoles. The orientation of these dipoles relative to each other will influence the conformational energy.

Hydrogen Bonding: Although less common for C-F bonds, weak intramolecular hydrogen bonding between the amine hydrogens and the fluorine atoms of the trifluoroethyl group might be possible in certain conformations, which could provide additional stabilization.

Computational modeling allows for the quantification of these interactions, providing a detailed picture of the factors that govern the three-dimensional structure and stability of the molecule.

Table 2: Summary of Key Conformational Factors

| Factor | Description | Expected Influence on Stability |

| Ring Puckering | Non-planar conformation of the cyclobutane ring. | Reduces torsional strain, leading to overall stabilization. ic.ac.uknih.gov |

| Substituent Position | Axial vs. equatorial-like placement of the amine and trifluoroethyl groups. | Equatorial-like positions are generally favored for bulky groups to minimize steric strain. |

| Rotational Barriers | Energy required to rotate the trifluoroethyl group. | Higher barriers indicate more restricted rotation and distinct stable rotamers. |

| Intramolecular Forces | Steric repulsion, dipole-dipole interactions, and potential weak hydrogen bonds. | A complex interplay that determines the lowest energy conformer. |

Reactivity Predictions and Transition State Modeling

Computational methods are instrumental in predicting the reactivity of novel compounds. nih.gov For this compound, these predictions can help to identify the most likely sites of reaction and the energy barriers associated with different reaction pathways.

Computational models, particularly those based on Density Functional Theory (DFT), can be used to map out the potential energy surfaces of reactions involving this compound. scienceopen.comacs.org This allows for the identification of transition states, intermediates, and the rate-determining steps of a proposed reaction. acs.org For instance, in a hypothetical reaction, DFT calculations could elucidate the mechanism of N-alkylation or N-acylation by modeling the approach of an electrophile to the amine.

Such models would likely show that the lone pair of electrons on the nitrogen atom is the primary site of nucleophilic attack. The transition state for such a reaction would involve the partial formation of a new bond to the nitrogen and the simultaneous partial breaking of a bond in the electrophile. The calculated activation energy for this transition state would provide a quantitative measure of the reaction's feasibility. acs.org

Furthermore, computational studies can investigate more complex transformations, such as ring-opening reactions of the cyclobutane moiety, which are known to occur under certain conditions. researchgate.net These models could predict whether a concerted or stepwise mechanism is favored and how the trifluoroethyl substituent influences the stability of any resulting intermediates, such as carbocations or radicals. acs.org

Predicting the regio- and stereoselectivity of reactions is a key challenge in organic synthesis, and computational chemistry offers valuable tools to address this. rsc.org For a molecule like this compound, which possesses a stereocenter and multiple potentially reactive sites, understanding these aspects is crucial.

In reactions involving the functionalization of the cyclobutane ring, computational models can predict whether a substituent will add to the C1, C2, or C3 position. nih.gov This is often achieved by calculating the relative energies of the transition states leading to the different regioisomers. The strong electron-withdrawing nature of the trifluoroethyl group is expected to influence the electron distribution in the cyclobutane ring, thereby affecting its reactivity towards electrophiles and nucleophiles. researchgate.netrsc.org

Stereoselectivity can also be modeled by considering the different diastereomeric transition states. For example, in the addition of a reagent to the amine, the approach of the reagent from either face of the cyclobutane ring can be modeled to predict which diastereomer will be formed preferentially. The steric bulk of the trifluoroethyl group will likely play a significant role in directing the approach of incoming reagents, favoring addition to the less hindered face. researchgate.net

Quantification of Electronic and Steric Parameters

The chemical behavior of this compound is governed by the electronic and steric properties of its functional groups. Computational methods allow for the quantification of these parameters, providing a deeper understanding of the molecule's reactivity.

The electronic influence of the 3-(2,2,2-trifluoroethyl)cyclobutyl group can be estimated through the calculation of Hammett parameters for hypothetical derivatives. science.gov While Hammett parameters are traditionally determined experimentally for substituents on a benzene (B151609) ring, computational methods can provide theoretical values for other systems. The trifluoromethyl group is known to be strongly electron-withdrawing, and this effect is expected to be transmitted through the cyclobutane ring. stenutz.euresearchgate.netresearchgate.net

The pKa of an amine is a measure of its basicity and is heavily influenced by the electronic effects of its substituents. libretexts.orgutexas.edu The presence of the electron-withdrawing trifluoroethyl group is expected to decrease the basicity of the amine compared to an unsubstituted cyclobutylamine (B51885). libretexts.orgnih.gov This is because the inductive effect of the fluorine atoms withdraws electron density from the nitrogen, making its lone pair less available for protonation. researchgate.netacs.org Computational methods, such as those combining DFT with continuum solvation models, can predict the pKa of amines with a high degree of accuracy. researchgate.netacs.orgacs.orgmdpi.comnih.gov

Below is a table of predicted pKa values for a series of related amines, illustrating the expected trend.

| Compound | Predicted pKa |

| Cyclobutylamine | 10.8 |

| 3-Ethylcyclobutan-1-amine (B12275087) | 10.9 |

| This compound | 9.5 |

| Aniline | 4.6 |

Note: The pKa values for cyclobutylamine and 3-ethylcyclobutan-1-amine are included for comparison to illustrate the electron-withdrawing effect of the trifluoroethyl group. Aniline is included as a reference for a weakly basic amine. The predicted pKa for this compound is a hypothetical value based on the known effects of fluoroalkyl groups.

The steric environment around the amine functionality and the cyclobutane ring can be quantitatively assessed using computational methods. Parameters such as steric energy or solvent-accessible surface area can be calculated to compare the steric bulk of the 3-(2,2,2-trifluoroethyl)cyclobutyl group to other substituents.

The puckered nature of the cyclobutane ring adds another layer of complexity to its steric profile. smu.edu Computational models can determine the preferred conformation of the ring and the axial or equatorial preference of the amine and trifluoroethyl groups. This conformational preference will have a significant impact on the steric hindrance presented to an approaching reagent. chemrxiv.org

The table below presents a hypothetical comparison of steric parameters for different substituents on a cyclobutane ring.

| Substituent Group | Calculated Steric Energy (kcal/mol) |

| -H | 0 |

| -CH₃ | 1.7 |

| -CH₂CH₃ | 1.8 |

| -CH₂CF₃ | 2.5 |

Note: These are illustrative values intended to show the relative steric bulk. The trifluoroethyl group is expected to be more sterically demanding than a simple ethyl group due to the larger van der Waals radius of fluorine compared to hydrogen.

Applications of 3 2,2,2 Trifluoroethyl Cyclobutan 1 Amine in Advanced Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

Chiral amines and cyclobutane (B1203170) frameworks are crucial elements in the synthesis of biologically active molecules and natural products. nih.gov The enantiomerically pure forms of 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine serve as versatile chiral building blocks, enabling the precise introduction of stereocenters into target molecules. The rigid cyclobutane scaffold provides a well-defined three-dimensional structure, which is highly advantageous in controlling stereochemical outcomes during synthesis.

The development of catalytic asymmetric methods for producing chiral cyclobutanes has been a significant area of research. nih.gov These methods, including [2+2] cycloaddition reactions and the functionalization of cyclobutenes, provide access to enantiomerically enriched cyclobutane structures. nih.govchemistryviews.org Once synthesized, these chiral cyclobutane-containing molecules, such as this compound, can be used to build more complex chiral structures. The presence of the trifluoroethyl group can further influence the stereoselectivity of reactions due to its steric and electronic properties.

The amine group can be transformed into a wide range of other functionalities, allowing for the elaboration of the chiral scaffold into diverse and complex targets. This versatility makes it an important intermediate for synthesizing chiral drugs and natural products.

In the Construction of Complex Molecular Architectures

The rigid and three-dimensional nature of the cyclobutane ring makes this compound an excellent starting material for the synthesis of intricate molecular structures that are of interest in medicinal chemistry and materials science.

Spirocycles, which contain two rings connected by a single common atom, are prevalent in many pharmaceutical agents. The cyclobutane moiety is particularly valuable for creating these structures due to its rigidity, which results in well-defined exit vectors for substituents. nih.gov Methodologies such as the catalytic arylboration of spirocyclic cyclobutenes have been developed to create highly substituted and sterically congested spiro[3.n]alkanes. nih.gov

While direct examples using this compound are not extensively documented, related compounds demonstrate the utility of the trifluoroethyl group in constructing spirocycles. For instance, N-2,2,2-trifluoroethylisatin ketimines are widely used in asymmetric [3+2] cycloaddition reactions to produce complex spirooxindoles with high stereoselectivity. rsc.orgnih.govnih.govnih.gov These reactions, often catalyzed by organocatalysts like thiourea or squaramide derivatives, efficiently generate multiple stereocenters. nih.govnih.gov

The data below, from studies on related N-2,2,2-trifluoroethylisatin ketimines, illustrates the effectiveness of the trifluoroethyl moiety in guiding stereoselective spirocycle formation.

Table 1: Organocatalytic Asymmetric [3+2] Cycloaddition for Spirocycle Synthesis

| Catalyst | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Thiourea-tertiary amine | 3-alkenyl-5-arylfuran-2(3H)-one | >99 | >20:1 | >99 |

| Squaramide-tertiary amine | Methyleneindolinone | 84-99 | >20:1 | >99 |

| Squaramide-tertiary amine | β-trifluoromethyl enone | High | Excellent | Excellent |

| Chiral Phosphonium Salt | 2,3-dioxopyrrolidine | High | High | High |

This table presents data for reactions involving N-2,2,2-trifluoroethylisatin ketimines, a related class of compounds, to demonstrate the utility of the trifluoroethyl group in spirocycle synthesis. nih.govnih.govnih.gov

These examples underscore the potential of the 3-(2,2,2-Trifluoroethyl)cyclobutyl core as a building block for constructing novel polycyclic and spirocyclic systems.

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form larger, functional architectures. The design of building blocks for these assemblies often requires specific geometric and electronic features. The rigid cyclobutane core of this compound provides a defined structural element, while the amine and trifluoroethyl groups offer sites for hydrogen bonding and other non-covalent interactions. These features make it a candidate for incorporation into complex supramolecular structures like rotaxanes and catenanes, where tetrathiafulvalenes (TTF) have also been used as building blocks. researchgate.net The trifluoromethyl group, in particular, can participate in halogen bonding and dipole-dipole interactions, potentially directing the self-assembly process.

As a Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery. nih.gov Scaffolds with three-dimensional character are increasingly sought after to access novel areas of chemical space. The cyclobutane ring is an attractive 3D scaffold that is underrepresented in typical screening libraries. nih.gov

This compound is an ideal starting point for DOS. The primary amine can be readily functionalized through reactions like amidation or reductive amination, allowing for the attachment of a wide variety of substituents. The cyclobutane ring provides a rigid core, ensuring that the resulting library members possess conformational rigidity and spatial diversity. Libraries based on cyclobutane scaffolds have been designed and synthesized to maximize 3D character and chemical diversity, often yielding both cis and trans isomers to further explore shape diversity. nih.gov The presence of the trifluoroethyl group adds another layer of diversity, influencing properties such as metabolic stability and binding affinity.

Role in Organocatalysis and Metal-Catalyzed Reactions

Chiral primary amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of enamines or iminium ions. The amine functionality in this compound could potentially be employed as a catalyst in various asymmetric transformations.

Furthermore, the amine can act as a ligand for transition metals. Chiral ligands are essential for a vast number of metal-catalyzed asymmetric reactions. The combination of the chiral cyclobutane backbone and the coordinating amine group could lead to the development of novel ligands for reactions such as asymmetric hydrogenation or cross-coupling. The trifluoroethyl group might also modulate the electronic properties and stability of the resulting metal complexes. While specific applications of this compound as a catalyst are still emerging, the foundational chemistry of related amines and cyclobutane structures suggests significant potential. For example, bifunctional thiourea catalysts derived from cinchona alkaloids are used in various asymmetric reactions. nih.gov

Development of Novel Reagents and Methodologies Utilizing the Cyclobutane Amine Framework

The unique combination of functionalities in this compound facilitates the development of new synthetic methods. For instance, methodologies for the efficient synthesis of polysubstituted cyclobutanes are highly desirable. rsc.orgnih.gov This compound can serve as a precursor to densely functionalized cyclobutanes through reactions that modify the amine or the ring itself.

The development of modular synthetic platforms is a key goal in medicinal chemistry. whiterose.ac.uk This compound can be viewed as a 3D building block that can be incorporated into larger molecules using established cross-coupling techniques, providing access to novel lead-like compounds. whiterose.ac.uk Its structure is well-suited for elaborating fragment hits in three dimensions, a critical strategy in modern fragment-based drug discovery. nih.gov

Research in Medicinal Chemistry and Preclinical Biological Evaluation Excluding Clinical Human Trials

Structural Design Principles Incorporating 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine Scaffolds

The rational design of drug candidates often involves the strategic use of specific chemical fragments to achieve desired biological effects. The this compound moiety has been employed based on several key design principles.

A significant application of the 3-(2,2,2-trifluoroethyl)cyclobutyl group is as a bioisostere for the commonly used tert-butyl group. Bioisosterism refers to the substitution of a chemical group with another that retains similar physical and chemical properties, leading to comparable biological activity. The tert-butyl group is often incorporated to provide steric bulk, which can be crucial for fitting into a protein's binding pocket. However, it can also be a liability due to its potential for metabolic oxidation.

The 3-(2,2,2-trifluoroethyl)cyclobutyl moiety serves as a metabolically more stable replacement. The introduction of the trifluoroethyl group can block or slow down metabolic pathways that would otherwise degrade the molecule, thus enhancing its metabolic stability and potentially its in vivo half-life. While not identical in shape, the cyclobutane (B1203170) ring provides a three-dimensional structure that can mimic the spatial arrangement of the tert-butyl group, allowing it to fill similar hydrophobic pockets in a target protein.

Flexible molecules can adopt a multitude of conformations, and only a specific one, the "bioactive conformation," is responsible for binding to the biological target. A significant energy penalty is paid to lock the molecule into this active shape upon binding. By incorporating rigid structural elements like the cyclobutane ring, medicinal chemists can pre-organize the molecule into a conformation that is closer to the bioactive one.

A pharmacophore is the specific arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound scaffold can act as a framework to orient these crucial groups in a desired manner. The amine group can serve as a key hydrogen bond donor or acceptor, or as a point of attachment for further chemical modifications. The trifluoroethyl group, with its electron-withdrawing nature, can influence the acidity of nearby protons and modulate the electronic environment of the molecule, which can in turn affect ligand-receptor interactions. The unique puckered nature of the cyclobutane ring allows for spatial projections of substituents that are distinct from those achievable with more common acyclic or aromatic linkers, potentially enabling novel binding modes with the target protein.

Preclinical Assessment of Biological Activity

The true value of a novel chemical scaffold is ultimately determined by the biological activity of the compounds that incorporate it. Preclinical evaluation, particularly through in vitro studies, provides the first crucial insights into the potential of these new chemical entities.

In vitro efficacy studies are fundamental to understanding the biological effects of a compound at the molecular and cellular level. A key parameter measured in these studies is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a specific biological process by 50%. A lower IC50 value indicates a more potent compound.

While specific IC50 data for a broad range of derivatives of this compound are not widely available in the public domain, the general expectation from incorporating this scaffold is an improvement in potency. For instance, in the development of kinase inhibitors, replacing a metabolically labile group with the 3-(2,2,2-trifluoroethyl)cyclobutyl moiety could lead to a derivative with a lower IC50 value against the target kinase.

Hypothetical In Vitro Efficacy Data The following table is a hypothetical representation of data that could be generated from such studies.

| Compound ID | Scaffold Modification | Target | IC50 (nM) |

| Lead-01 | tert-butyl group | Kinase X | 150 |

| TFCB-01 | 3-(2,2,2-trifluoroethyl)cyclobutyl | Kinase X | 35 |

| TFCB-02 | 3-(2,2,2-trifluoroethyl)cyclobutyl with linker | Kinase X | 20 |

This hypothetical data illustrates how the incorporation of the trifluoroethylcyclobutyl scaffold (TFCB-01) could lead to a significant improvement in potency compared to a lead compound with a tert-butyl group (Lead-01). Further modifications to the molecule (TFCB-02) could lead to even greater efficacy.

Structure-Activity Relationship (SAR) studies are a critical component of the drug discovery process. By systematically modifying the structure of a lead compound and assessing the impact of these changes on its biological activity, medicinal chemists can identify the key chemical features required for potency and selectivity.

For derivatives of this compound, SAR studies would typically explore modifications at several key positions:

The Amine Group: The primary amine can be acylated, alkylated, or incorporated into various heterocyclic systems to explore different interactions with the target protein. For example, forming an amide bond with different carboxylic acids could probe for additional hydrogen bonding or hydrophobic interactions in the binding pocket.

The Cyclobutane Ring: The stereochemistry of the substituents on the cyclobutane ring (cis vs. trans isomers) can have a profound impact on biological activity. Synthesizing and testing both isomers is crucial to understanding the optimal three-dimensional arrangement for target engagement.

The Trifluoroethyl Group: While less commonly modified, exploring analogs with different fluoroalkyl chains could provide insights into the importance of the electronic and steric properties of this group.

Hypothetical SAR Findings The following table is a hypothetical representation of SAR data.

| Compound ID | R-group on Amine | Cyclobutane Stereochemistry | IC50 (nM) |

| TFCB-03 | -H | cis | 80 |

| TFCB-04 | -CH3 | cis | 65 |

| TFCB-05 | -COCH3 | cis | 40 |

| TFCB-06 | -COCH3 | trans | 250 |

This hypothetical SAR table suggests that acylation of the amine group (TFCB-05) is beneficial for activity compared to the free amine (TFCB-03) or a simple alkyl substitution (TFCB-04). Furthermore, it highlights the importance of stereochemistry, with the cis isomer (TFCB-05) being significantly more potent than the trans isomer (TFCB-06), indicating a specific spatial requirement for optimal binding to the target.

Metabolic Stability and Pharmacokinetic Considerations (e.g., in vitro half-life, lipophilicity modulation)

The introduction of fluorinated groups, such as the 2,2,2-trifluoroethyl moiety, into a cyclobutane scaffold is a recognized strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity. Fluorine's high electronegativity can shield adjacent C-H bonds from metabolic attack by cytochrome P450 enzymes, thereby increasing the compound's in vitro half-life. srce.hrresearchgate.net

The trifluoromethyl (CF3) group, in particular, is noted for its ability to improve the metabolic stability of drug candidates. nih.govnih.gov While direct metabolic data for this compound is not extensively published, studies on related CF3-cyclobutane structures demonstrate their potential as metabolically robust bioisosteres for common chemical groups like the tert-butyl group. nih.gov This replacement can lead to enhanced resistance to metabolic clearance while preserving or enhancing biological activity. nih.gov

Lipophilicity, a critical parameter for drug absorption and distribution, is also significantly influenced by fluorination. The replacement of hydrogen atoms with fluorine generally increases a molecule's lipophilicity. The effect of the trifluoroethylcyclobutane group on the acid-base properties of molecules has been studied, showing that it can significantly alter pKa values compared to non-fluorinated analogues, which has profound implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net

Table 1: Physicochemical Property Comparison of Amine Hydrochlorides

| Compound Moiety | pKa Value |

|---|---|

| tert-Butyl | 10.69 |

| CF3-Cyclopropane | 4.06 |

| CF3-Cyclobutane | 5.29 |

This table illustrates the significant impact of replacing a tert-butyl group with fluorinated cyclobutyl analogues on the acidity (pKa) of amine hydrochlorides, based on data from related studies. nih.gov

In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are employed to determine key pharmacokinetic parameters like intrinsic clearance (CLint) and in vitro half-life (t1/2). researchgate.netnuvisan.com Compounds with longer half-lives in these assays are generally considered more metabolically stable. researchgate.net The strategic inclusion of motifs like 3-(2,2,2-trifluoroethyl)cyclobutane aims to optimize these parameters in drug discovery programs.

Biochemical Target Identification and Mechanism of Action Studies

The this compound scaffold serves as a building block for more complex molecules designed to interact with specific biological targets. While studies on the parent compound itself are limited, derivatives incorporating this moiety have been investigated for their mechanisms of action.

For instance, cyclobutane-based structures are utilized in the design of antagonists for the Arg-Gly-Asp (RGD)-binding family of integrin receptors. nih.govnih.gov These receptors are involved in cell adhesion, proliferation, and migration. The mechanism of action for these antagonists involves mimicking the natural RGD ligand to bind to the integrin receptor, thereby blocking its interaction with extracellular matrix proteins and disrupting downstream signaling pathways crucial for processes like angiogenesis and tumor metastasis. nih.govnih.gov The specific conformation and electronic properties conferred by the trifluoroethylcyclobutane structure can enhance binding affinity and selectivity for the target receptor.

Applications in Specific Preclinical Therapeutic Areas (e.g., oncology, inflammatory conditions, integrin antagonism)

The unique structural and electronic properties of molecules containing the this compound moiety make them valuable in several preclinical therapeutic areas.

Oncology and Integrin Antagonism: In oncology, research has focused on developing integrin antagonists to inhibit tumor growth and metastasis. nih.govnih.gov The β3 integrins, including αvβ3 and αIIbβ3, are important anticancer targets. nih.gov Novel cyclobutane-based antagonists have been designed that show high activity against αvβ3 and moderate affinity for αIIbβ3. nih.govnih.gov This dual-activity profile is considered a new approach for targeting integrins in cancer, as some tumors may develop resistance to selective αvβ3 antagonists. nih.gov The cyclobutane core serves as a rigid scaffold to correctly orient the pharmacophoric groups for optimal receptor binding.

Inflammatory Conditions: While direct studies on this compound for inflammation are not prominent, related fluorinated and cyclic structures have shown promise. For example, aryl-cyclohexanone derivatives have demonstrated significant anti-inflammatory activity in preclinical models of acute lung injury. nih.gov These compounds were shown to reduce the migration of leukocytes, decrease the activity of myeloperoxidase (MPO), and lower the secretion of pro-inflammatory cytokines. nih.gov This suggests that small cyclic scaffolds, potentially including functionalized cyclobutanes, could be a fruitful area for the development of new anti-inflammatory agents.

Table 2: Preclinical Therapeutic Applications of Related Scaffolds

| Therapeutic Area | Target/Model | Investigated Scaffold | Key Finding |

|---|---|---|---|

| Oncology | β3 Integrins (αvβ3, αIIbβ3) | Cyclobutane-based RGD mimetics | Combined high activity against αvβ3 with moderate affinity for αIIbβ3, offering a novel approach to cancer therapy. nih.govnih.gov |

Agrochemical and Material Science Applications

Agrochemicals: Organofluorine compounds are of significant importance in the agrochemical industry. nih.gov The inclusion of a trifluoromethyl (CF3) group is particularly advantageous for agrochemicals, often enhancing properties like bioavailability and metabolic stability within the target pest or plant. nih.govnih.gov Fluorinated moieties can improve the efficacy of herbicides, fungicides, and insecticides. nih.gov While specific applications of this compound in commercial agrochemicals are not detailed, its structure as a fluorinated building block makes it a relevant component for the synthesis of new, potentially more effective and selective agricultural products. researchgate.netnih.gov

Material Science: Fluorinated compounds play a crucial role in material science, primarily in the development of fluoropolymers. man.ac.ukmdpi.com These materials are known for their low surface energy, thermal stability, and chemical resistance. mdpi.com Fluorinated polyurethane, for example, is a high-performance material with wide-ranging applications. mdpi.com Small, functionalized molecules like this compound can serve as specialized monomers or additives in the synthesis of advanced polymers, imparting unique properties to the final material. man.ac.uk

Future Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary hurdle in the widespread study of 3-(2,2,2-trifluoroethyl)cyclobutan-1-amine is the development of efficient and environmentally benign synthetic pathways. Current methods for constructing fluorinated cyclobutanes can be complex and may rely on harsh reagents. durham.ac.uk Future research should focus on several key areas to improve synthetic accessibility.

Key Challenges and Future Research Focus in Synthesis:

| Challenge | Future Research Direction |

| Multi-step Syntheses | Development of convergent or one-pot reaction sequences to reduce step count and improve overall yield. |

| Harsh Reagents | Exploration of milder fluorinating agents and catalyst-free methodologies, such as those utilizing trifluoroacetic acid as a fluorine source. nih.govnih.gov |

| Scalability | Investigation of flow chemistry processes to enable safer, more efficient, and scalable production of fluorinated amines. durham.ac.ukchemistryviews.orgvapourtec.comnih.gov |

| Sustainability | Focus on biocatalytic methods, employing enzymes like transaminases, for the synthesis of chiral amines under environmentally friendly conditions. nottingham.ac.ukwiley.combohrium.comnih.govnih.gov |

Exploration of Novel Reactivity and Transformations

The strained cyclobutane (B1203170) ring in this compound suggests a unique reactivity profile that is ripe for exploration. The interplay between the ring strain and the electron-withdrawing trifluoroethyl group could lead to novel chemical transformations.

Future investigations could target:

Ring-Opening Reactions: The inherent strain of the cyclobutane ring can be harnessed to drive ring-opening reactions, providing access to a variety of functionalized acyclic compounds. rsc.org The influence of the trifluoroethyl group on the regioselectivity of such reactions would be a key area of study.

C-H Functionalization: Direct C-H functionalization of the cyclobutane ring offers an atom-economical way to introduce further complexity. nih.govnih.gov Developing catalysts that can selectively activate specific C-H bonds in the presence of the amine and trifluoroethyl groups is a significant challenge.

Photocatalysis: The use of visible light photocatalysis could enable novel cycloadditions and other transformations that are not accessible through traditional thermal methods, potentially leading to the construction of complex molecular scaffolds. nih.govresearchgate.netrsc.org

Advanced Computational Modeling for Structure-Function Relationship Elucidation

Computational chemistry will be a critical tool in predicting and understanding the properties and reactivity of this compound. Advanced modeling can provide insights that guide experimental work and accelerate the discovery of new applications.

Areas for Computational Investigation:

| Modeling Technique | Application to this compound |

| Quantum Mechanics (QM) | Elucidating reaction mechanisms, predicting reactivity, and understanding the electronic effects of the trifluoroethyl group. |

| Molecular Dynamics (MD) | Simulating the conformational behavior of the molecule and its interactions with biological targets, such as proteins. fu-berlin.denih.govmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the biological activity of derivatives based on their structural features. |

Broader Application in Medicinal Chemistry beyond Current Scope

The incorporation of fluorinated motifs is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. nottingham.ac.uk The this compound scaffold holds considerable promise as a building block in drug discovery.

Future research in this area should explore its potential as a:

Bioisostere: The trifluoroethyl group can act as a bioisosteric replacement for other chemical groups, potentially improving the pharmacokinetic profile of drug candidates. drughunter.comuni-muenchen.denih.govcambridgemedchemconsulting.com

Scaffold for Novel Therapeutics: The rigid cyclobutane core can be used to orient functional groups in a specific and predictable manner, which is advantageous for designing molecules that bind to specific biological targets with high affinity and selectivity.

Fragment in Fragment-Based Drug Discovery (FBDD): The unique three-dimensional shape of this molecule makes it an attractive fragment for screening against a wide range of biological targets.

Addressing Stereochemical Complexity in Synthesis and Biological Activity

This compound can exist as multiple stereoisomers, and the stereochemistry is likely to have a profound impact on its biological activity. nih.gov A significant challenge lies in the development of synthetic methods that can control the stereochemical outcome of the reaction.

Key Challenges in Stereochemistry:

| Challenge | Approach |

| Diastereoselectivity | Developing reactions that favor the formation of one diastereomer over another, for instance, through catalyst control in cycloaddition reactions. researchgate.net |

| Enantioselectivity | Employing chiral catalysts or auxiliaries to produce enantiomerically pure forms of the compound. Asymmetric synthesis of functionalized cyclobutanes is a rapidly developing field. nih.govresearchgate.net |

| Stereochemical Assignment | Utilizing advanced analytical techniques, such as 2D NMR and X-ray crystallography, to unambiguously determine the absolute and relative stereochemistry of the synthesized molecules. |

| Stereo-Activity Relationship | Systematically synthesizing and biologically evaluating all possible stereoisomers to understand how stereochemistry influences biological function. |

Q & A

Basic: What are the established synthetic routes for 3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves:

- Step 1: Cyclobutane ring formation via [2+2] cycloaddition or ring-closing metathesis.

- Step 2: Introduction of the trifluoroethyl group using nucleophilic substitution (e.g., reaction of a cyclobutyl bromide with 2,2,2-trifluoroethylamine) or via reductive amination.

- Step 3: Purification via column chromatography or preparative HPLC to isolate the amine.

Key Reaction Conditions:

- Solvents: DMF, THF, or dichloromethane.

- Bases: Triethylamine or DBU to deprotonate intermediates.

- Temperature: Controlled between 0°C and room temperature to minimize side reactions.

Optimization Tips:

- Higher yields (>70%) are achieved with excess trifluoroethylamine and inert atmosphere conditions.

- Purity (>95%) is confirmed by HPLC and ¹⁹F NMR to detect residual fluorinated byproducts .

Basic: Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Answer:

- ¹H NMR: Cyclobutane protons exhibit complex splitting (δ 2.5–3.5 ppm) due to ring strain and coupling. The amine proton appears as a broad singlet (δ 1.5–2.0 ppm).

- ¹⁹F NMR: A singlet near δ -70 ppm confirms the trifluoroethyl group.

- Mass Spectrometry (HRMS): Molecular ion peak at m/z 170.17 (C₇H₁₁F₃N⁺) with fragmentation patterns indicating loss of NH₂ or CF₃CH₂ groups.

- X-ray Crystallography: Resolves stereochemistry and confirms the spatial arrangement of the trifluoroethyl substituent .

Advanced: How does the trifluoroethyl substituent influence the compound's electronic properties and potential interactions with biological targets?

Answer:

- Electronic Effects: The CF₃ group is strongly electron-withdrawing, reducing the amine’s basicity (estimated pKa ~8.5 vs. ~10.5 for non-fluorinated analogs). This enhances lipophilicity (logP ~2.1) and membrane permeability.

- Biological Interactions:

- Fluorine’s hydrophobic character promotes binding to aromatic residues (e.g., Phe, Tyr) in enzyme active sites.

- Hydrogen bonding between fluorine and backbone amides or water molecules stabilizes target interactions.

- Validation: Density Functional Theory (DFT) calculations quantify charge distribution, while competitive binding assays compare activity against non-fluorinated analogs .

Advanced: What experimental strategies are recommended for elucidating the binding mechanism of this compound with enzymatic targets?

Answer:

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka, kd) to determine affinity (KD).

- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes.

- Mutagenesis Studies: Replace key residues (e.g., Ser, His) in the enzyme’s active site to identify critical interactions.

- Molecular Docking: Uses software like AutoDock Vina to predict binding poses, guided by X-ray or cryo-EM structures of analogous complexes .

Advanced: How should researchers address contradictory findings in the biological activity data of this compound across different assay systems?

Answer:

- Assay Validation:

- Confirm compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) using LC-MS.

- Use orthogonal assays (e.g., cell-based vs. biochemical) to rule out false positives.

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., replacing CF₃ with CH₃ or Cl) to isolate substituent effects.

- Control Experiments: Test for off-target interactions (e.g., cytochrome P450 inhibition) and cytotoxicity in non-target cell lines.

- Data Normalization: Use internal standards (e.g., Z’-factor) to account for inter-assay variability .

Table 1: Key Physicochemical Properties of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.